molecular formula C23H19ClN4O5 B2578268 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1112440-61-5

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2578268
CAS No.: 1112440-61-5
M. Wt: 466.88
InChI Key: HRENKZZOQAAUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group, a dihydropyridinone moiety, and an acetamide side chain substituted with 3,5-dimethoxyphenyl. The oxadiazole ring is a bioisostere commonly employed to enhance metabolic stability and binding affinity in medicinal chemistry . The 3,5-dimethoxyphenyl group contributes electron-donating effects, which may improve solubility compared to halogenated analogs. Structural characterization of this compound likely employs SHELXL-based refinement for precise determination of bond lengths and angles, as indicated by its prevalence in crystallographic studies .

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5/c1-31-18-9-17(10-19(11-18)32-2)25-20(29)13-28-12-15(5-8-21(28)30)23-26-22(27-33-23)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENKZZOQAAUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Synthesis of the dihydropyridinone moiety: This can be done through a series of reactions, including condensation and cyclization.

    Final coupling reaction: The intermediate compounds are then coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A summary of its antimicrobial effects is presented in the table below:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliInhibited32 µg/mL
Staphylococcus aureusInhibited16 µg/mL
Pseudomonas aeruginosaModerate inhibition64 µg/mL
Candida albicansInhibited8 µg/mL
Aspergillus nigerModerate inhibition32 µg/mL

These results indicate the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus, and antifungal activity against Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines. For instance:

  • SNB-19 glioblastoma cells : The compound exhibited significant growth inhibition.
  • OVCAR-8 ovarian cancer cells : Similar inhibitory effects were observed.

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Dihydropyridine Synthesis : The oxadiazole derivative is reacted with β-keto esters under acidic conditions to form the dihydropyridine core.
  • Acylation : The final step involves acylation with dimethoxyphenylacetyl chloride in the presence of a base to yield the desired product.

These synthetic routes are optimized to enhance yield and purity while minimizing environmental impact .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Treatments : Given its efficacy against bacterial and fungal strains, it could be developed into new antimicrobial agents.
  • Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer treatment protocols.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A comprehensive study demonstrated the compound's effectiveness against multiple strains, leading to recommendations for further exploration in clinical settings .
  • Cytotoxicity Assay : Research involving glioblastoma cell lines showed significant cytotoxic effects, prompting investigations into its mechanism of action .
  • ADMET Profiling : Preliminary assessments indicate favorable absorption, distribution, metabolism, excretion, and toxicity profiles, aligning with Lipinski’s rule of five for drug-like properties .

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Analysis of Structural and Functional Divergence

Heterocyclic Core: The main compound’s 1,2,4-oxadiazole ring offers high electronegativity, favoring hydrogen bonding and dipole interactions. The dihydropyridinone moiety introduces partial ring saturation, which may enhance conformational rigidity compared to fully aromatic pyridinyl groups (e.g., ).

The sulfanyl linker in ’s compound introduces a sulfur atom, which may participate in disulfide bonding or oxidation reactions absent in the main compound.

Synthetic and Analytical Considerations: Crystallographic refinement via SHELXL is critical for resolving subtle structural variations, such as bond lengths in oxadiazole (1.32–1.38 Å for N–O) versus triazole (1.31–1.35 Å for N–N) rings .

Research Findings and Implications

  • Oxadiazole vs. Triazole : Oxadiazoles are preferred in drug design for their metabolic resistance, while triazoles (e.g., ) are more prone to enzymatic degradation but offer stronger metal-coordination capabilities .
  • Chlorophenyl vs. Dimethoxyphenyl : Chlorine substituents () enhance lipophilicity and target affinity in hydrophobic pockets, whereas methoxy groups improve aqueous solubility, critical for oral bioavailability in the main compound.
  • Crystallographic Validation: SHELXL refinements ensure accurate structural models, particularly for resolving disorder in flexible groups like the dihydropyridinone ring .

Biological Activity

The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3C_{20}H_{20}ClN_3O_3, and it features a complex structure that includes a dihydropyridine core linked to an oxadiazole moiety and substituted phenyl groups. The presence of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole rings demonstrate potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Bacterial Strain Activity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak
Candida albicansModerate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)IC50: 0.63 µM
UreaseStrong Inhibitor

Case Studies

  • Antibacterial Screening : A series of synthesized compounds based on the oxadiazole framework were tested against several bacterial strains. The results indicated that compounds with the 4-chlorophenyl group exhibited enhanced antibacterial activity compared to their counterparts without this substitution .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins. These studies suggest that the compound interacts favorably with active sites of enzymes involved in bacterial metabolism, thereby inhibiting their function .

Pharmacological Implications

The diverse biological activities of this compound highlight its potential in drug development. Its structure suggests applicability in treating infections resistant to conventional antibiotics and in managing conditions related to enzyme dysfunction.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Category: Synthesis Optimization Methodological approaches include Design of Experiments (DoE) to minimize trial-and-error methods. For example, factorial designs can systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. Statistical analysis of variance (ANOVA) helps isolate critical factors influencing yield and purity . Additionally, integrating quantum chemical calculations (e.g., reaction path searches) with experimental validation accelerates reaction optimization by predicting feasible pathways .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Category: Characterization Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (if crystalline) to resolve stereoelectronic features. For heterocyclic moieties like the 1,2,4-oxadiazole ring, IR spectroscopy can detect characteristic C=N and N-O stretching vibrations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinities?

Category: Computational Modeling Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking studies (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., enzymes linked to the compound’s bioactivity) require validated crystal structures or homology models. Solvent effects should be incorporated via implicit solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Category: Data Contradiction Analysis Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics or protein flexibility). Validate predictions using ensemble docking (multiple receptor conformations) or molecular dynamics (MD) simulations (nanosecond-scale trajectories). Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling .

Q. What mechanistic insights are critical for improving the compound’s stability under physiological conditions?

Category: Reaction Mechanism Investigate hydrolysis pathways (e.g., oxadiazole ring opening) via pH-dependent stability assays (HPLC monitoring) and kinetic isotope effects to identify rate-determining steps. Computational studies (DFT) can model transition states for degradation, guiding structural modifications (e.g., electron-withdrawing substituents on the chlorophenyl group) .

Methodological Frameworks

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

Category: Process Chemistry Apply Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs: e.g., impurity levels, particle size).
  • Use response surface methodology (RSM) to optimize parameters (e.g., mixing rate, cooling gradient).
  • Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .

Q. What strategies mitigate risks when handling hazardous intermediates during synthesis?

Category: Safety Protocols

  • Conduct HAZOP (Hazard and Operability) studies for reaction steps involving toxic reagents (e.g., chlorinated precursors).
  • Use closed-system reactors with inert gas purging to minimize exposure.
  • Validate waste neutralization protocols (e.g., quenching with aqueous NaHCO₃ for acidic byproducts) .

Specialized Techniques

Q. How to elucidate the compound’s role in multi-target pharmacological assays?

Category: Bioactivity Profiling Employ polypharmacology screening using:

  • Kinase inhibition panels (e.g., Eurofins KinaseProfiler).
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Transcriptomic analysis (RNA-seq) to identify downstream pathways .

Q. What advanced statistical methods validate reproducibility in dose-response studies?

Category: Data Validation Use Bland-Altman plots to assess inter-assay variability and hierarchical clustering to group replicate data. For dose-response curves, apply four-parameter logistic (4PL) regression with bootstrapping to estimate EC₅₀ confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.